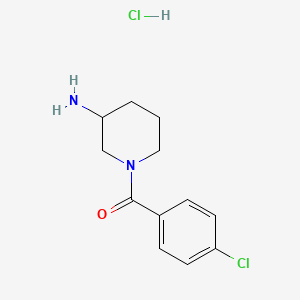

1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15;/h3-6,11H,1-2,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPALJZWKIMIRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158378-96-1 | |

| Record name | Methanone, (3-amino-1-piperidinyl)(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158378-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Acylation Method

Overview:

The most common and straightforward method for preparing 1-(4-chlorobenzoyl)piperidin-3-amine hydrochloride involves the acylation of piperidin-3-amine with 4-chlorobenzoyl chloride.

- Reactants: 4-chlorobenzoyl chloride and piperidin-3-amine

- Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) are typically used to dissolve the reactants.

- Base: Triethylamine (Et3N) or other organic bases are added to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is conducted at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and conditions.

Reaction Scheme:

$$

\text{4-chlorobenzoyl chloride} + \text{piperidin-3-amine} \xrightarrow[\text{0–5 °C}]{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{this compound}

$$

- The reaction mixture is washed with water to remove inorganic salts.

- The organic layer is dried over anhydrous magnesium sulfate.

- The product is isolated by evaporation of the solvent and recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) to obtain the hydrochloride salt.

Preparation of Piperidin-3-amine Hydrochloride Intermediate

Since piperidin-3-amine is a key starting material, its preparation or procurement is critical. A patented method (CN103864674A) describes an efficient synthesis of (R)-3-amino piperidine hydrochloride, which can be used as a precursor for the target compound.

Key Points from Patent CN103864674A:

- The method involves the synthesis of (R)-3-amino piperidine hydrochloride via a multi-step process including selective amination and salt formation.

- The process uses controlled stirring, cooling, and extraction steps to ensure high purity and yield.

- Purification involves crystallization and washing with solvents such as methanol and methyl tert-butyl ether.

- The hydrochloride salt form enhances stability and handling.

This intermediate is then reacted with 4-chlorobenzoyl chloride as described above to yield the final product.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acylation | 4-chlorobenzoyl chloride, piperidin-3-amine, triethylamine | Dichloromethane | 0–5 °C | Control reaction rate and yield |

| Washing and Drying | Water, anhydrous MgSO4 | - | Room temperature | Remove inorganic salts |

| Isolation and Purification | Recrystallization | Ethanol or ethyl acetate | Room temperature | Obtain pure hydrochloride salt |

| Piperidin-3-amine HCl prep (patented) | Selective amination, crystallization | Methanol, methyl tert-butyl ether | Controlled stirring and cooling | High purity intermediate |

Research Findings and Optimization

- Yield Optimization: Lower temperatures during acylation reduce side reactions and improve product purity.

- Base Selection: Triethylamine is preferred for its effectiveness in scavenging HCl without interfering with the reaction.

- Solvent Choice: Dichloromethane offers good solubility and ease of removal; alternative solvents like tetrahydrofuran may be used depending on scale and safety considerations.

- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity and stable hydrochloride salt formation.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via MAPK pathway |

| A549 | 30 | Inhibition of cell migration |

| HeLa | 20 | Modulation of p53 signaling |

A study published in Pharmacological Reports evaluated the compound's efficacy on human cancer cell lines, revealing a dose-dependent response in inhibiting cell growth, with significant apoptosis observed at concentrations above 20 µM .

Antimicrobial Activity

The compound has also shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 250 µg/mL |

Studies using the broth microdilution method revealed significant antibacterial effects, suggesting its potential use in treating infections caused by resistant strains .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A recent investigation into the anticancer properties of this compound demonstrated that it could serve as a lead for developing new anticancer agents due to its significant apoptotic effects on cancer cells .

- Study on Antimicrobial Effects : Another study highlighted the compound's effectiveness against multiple bacterial strains, indicating its potential utility in clinical settings for treating infections caused by antibiotic-resistant bacteria .

- Virtual Screening for MAGL Inhibition : Research involving the compound as a reversible inhibitor of monoacylglycerol lipase (MAGL) showed that modifications to its structure could enhance its inhibitory potency, making it a candidate for further development in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methanone, (3-amino-1-piperidinyl)(4-chlorophenyl)-, hydrochloride (1:1)

- CAS Number : 1158378-96-1

- Molecular Formula : C₁₂H₁₄Cl₂N₂O

- Molecular Weight : 285.16 g/mol

This compound features a piperidine ring substituted with a 4-chlorobenzoyl group at the 1-position and an amine group at the 3-position, forming a hydrochloride salt. It is structurally classified as a piperidin-3-amine derivative with a halogenated aromatic substituent. Its applications span medicinal chemistry, particularly in drug discovery for targeting enzymes or receptors requiring aromatic interactions .

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and physicochemical properties:

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility

- The 4-chlorobenzoyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas methoxybenzyl derivatives (e.g., ) exhibit lower logP values (~1.8) due to polar methoxy groups, enhancing aqueous solubility .

- Pyrimidine and pyrazine analogs (e.g., ) introduce heteroatoms (N), improving solubility in polar solvents and enabling interactions with biological targets like kinases or GPCRs .

Biological Activity

1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride is a synthetic compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

- Molecular Formula : C12H15ClN2O·HCl

- Molecular Weight : 275.18 g/mol

The structure features a piperidine ring substituted with a 4-chlorobenzoyl group, which contributes to its unique pharmacological properties. The presence of both the chlorobenzoyl group and the piperidine ring enhances its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

- Cytotoxicity : Studies have demonstrated its potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapeutics .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The chlorobenzoyl group enhances binding affinity to these targets, which may lead to modulation of enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Chlorobenzyl)piperidin-3-amine | C12H16ClN | Lacks acyl group; potential for different biological activity |

| 1-(Phenyl)piperidin-3-amine | C12H17N | No halogen substitution; different pharmacological profile |

| 1-(4-Methylbenzoyl)piperidin-3-amine | C13H17N | Methyl substitution alters activity; potential for varied effects |

The differences in structure contribute to variations in biological activity and pharmacological profiles among these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects on Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or amide coupling. For example, Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones (e.g., 4-chloroacetophenone) yield structurally related piperidine derivatives with high yields (87–98%) under controlled temperature and solvent conditions . Amide formation can involve activating carboxylic acid derivatives (e.g., benzotriazolides) followed by nucleophilic substitution with amines, as seen in indole-acetamide syntheses . Optimization includes adjusting stoichiometry, reaction time, and catalysts (e.g., triethylamine) to enhance efficiency.

Q. How is the structural confirmation of this compound achieved in crystallographic studies?

- Methodological Answer : X-ray diffraction (XRD) using programs like SHELXL refines crystal structures by analyzing intensity data. For small molecules, SHELX software packages are widely employed for structure solution and refinement, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry validate molecular identity, with NMR peaks confirming aromatic protons (4-chlorobenzoyl group) and piperidine backbone signals .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with gradients of cyclohexane/ethyl acetate/methanol is effective for removing unreacted intermediates and byproducts . Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) enhances purity, while trituration with ether isolates crystalline hydrochloride salts . Purity is confirmed via HPLC (≥98%) using C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., hydrogen bonding or tautomerism). Theoretical methods like density functional theory (DFT) calculate optimized geometries and simulate spectra, which are compared to experimental data. For example, intramolecular NH⋯OC hydrogen bonds in related thiourea derivatives were analyzed using DFT to explain deviations in vibrational frequencies . Multi-technique validation (XRD, NMR, and computational modeling) reconciles such contradictions .

Q. What strategies improve synthetic yield and selectivity in multi-step syntheses involving this compound?

- Methodological Answer : Yield optimization requires precise control of reaction parameters:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during amide activation .

- Catalysts : Triethylamine or isobutyl chloroformate enhances coupling efficiency in carboxamide syntheses .

- Protecting Groups : Use of acid-labile groups (e.g., trimethylsilyl ethoxymethyl) prevents undesired nucleophilic attacks during intermediate steps .

- Selectivity is improved via orthogonal protecting group strategies and kinetic quenching of reactive intermediates.

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?

- Methodological Answer : Minor impurities (e.g., dehalogenated byproducts or oxidation derivatives) require high-resolution LC-MS/MS with electrospray ionization (ESI) for detection. Stability studies under forced conditions (heat, light, pH extremes) identify degradation pathways, with mass fragmentation patterns elucidating structural changes . Residual solvents are quantified via GC-MS, adhering to pharmacopeial limits (e.g., ICH Q3C guidelines) .

Q. How can computational modeling predict the biological interactions of this compound with target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs). Docking studies use crystal structures (PDB entries) to identify key interactions (e.g., hydrogen bonds with catalytic residues) . Free-energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications, guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.